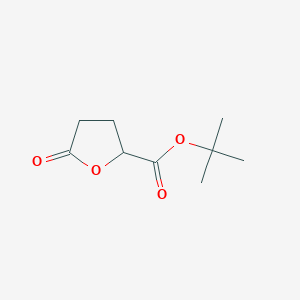

t-Butyl 5-oxo-2-tetrahydrofurancarboxylate

Description

Overview of γ-Butyrolactone Derivatives as Ubiquitous Structural Motifs in Organic Chemistry

The γ-butyrolactone (GBL) moiety, a five-membered cyclic ester, is a structural cornerstone found in a vast array of natural products and pharmacologically active compounds. acs.orgresearchgate.net This motif's prevalence highlights its evolutionary selection for biological activity and its utility as a stable and versatile chemical scaffold. acs.org GBL derivatives are integral to numerous bioactive molecules, where the lactone ring often plays a crucial role in binding to biological targets. nih.govnih.gov

In the realm of organic synthesis, the γ-butyrolactone framework serves as a pivotal building block for constructing more complex molecular architectures. acs.orgresearchgate.net Its functionalized derivatives are sought-after chiral intermediates for the synthesis of pharmaceuticals, agrochemicals, and other value-added chemicals. acs.orgontosight.ai The development of efficient synthetic methods to access diverse γ-butyrolactones has been a significant focus of chemical research, reflecting their importance in both medicinal and synthetic chemistry. acs.org The natural occurrence of GBL has been identified in various foods and beverages, including wine and cheese flavorings, indicating its presence in natural metabolic and fermentation processes. wikipedia.orgresearchgate.netresearchgate.net

Table 1: General Properties of γ-Butyrolactone

| Property | Value |

|---|---|

| IUPAC Name | oxolan-2-one |

| Chemical Formula | C₄H₆O₂ |

| Molar Mass | 86.09 g/mol |

| Appearance | Colorless oily liquid |

| Solubility | Miscible with water, alcohol, ether, acetone, benzene |

Data sourced from PubChem CID 7302. nih.gov

The Strategic Role of tert-Butyl Esters in Chemical Synthesis and Protecting Group Chemistry

In the intricate art of multi-step organic synthesis, protecting groups are indispensable tools for temporarily masking reactive functional groups. The tert-butyl (t-butyl) ester is a prominent protecting group for carboxylic acids, prized for its unique stability and selective cleavage. thieme-connect.comacs.org Unlike methyl or ethyl esters, which are typically hydrolyzed under basic conditions, tert-butyl esters are highly resistant to nucleophiles and basic hydrolysis. thieme-connect.com

This stability allows chemists to perform a wide range of reactions on other parts of a molecule without affecting the protected carboxylic acid. The strategic advantage of the t-butyl ester lies in its facile removal under specific acidic conditions. libretexts.orgorganic-chemistry.org Treatment with strong acids, such as trifluoroacetic acid (TFA), cleanly cleaves the ester to regenerate the carboxylic acid and release isobutene, a volatile byproduct. nih.gov This orthogonality—robustness under one set of conditions and easy removal under another—makes the tert-butyl ester a cornerstone of protecting group strategies, particularly in peptide synthesis and the preparation of complex natural products. researchgate.netyoutube.com

Table 2: Cleavage Conditions for Common Carboxylic Acid Protecting Groups

| Protecting Group | Typical Cleavage Conditions |

|---|---|

| Methyl Ester | Acid or base hydrolysis (e.g., LiOH, NaOH, HCl) |

| Benzyl Ester | Hydrogenolysis (e.g., H₂, Pd/C) |

| tert-Butyl Ester | Acidolysis (e.g., Trifluoroacetic acid (TFA), HCl) libretexts.orgresearchgate.net |

| Silyl (B83357) Ester | Acid, base, or fluoride (B91410) ion (e.g., TBAF) libretexts.org |

Research Rationale: Positioning t-Butyl 5-oxo-2-tetrahydrofurancarboxylate within Contemporary Organic Synthesis

The compound this compound represents a strategic convergence of the two chemical motifs discussed. It incorporates the synthetically valuable γ-butyrolactone core, specifically a derivative of 5-oxo-2-tetrahydrofurancarboxylic acid, with the strategically advantageous tert-butyl ester protecting group. The parent acid, (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid, is recognized as a useful chiral building block and resolving agent in its own right. sigmaaldrich.com

The rationale for synthesizing and utilizing this compound in contemporary research is multifaceted:

Chiral Pool Synthesis: As a chiral molecule (when prepared in enantiomerically pure form, such as the (S)-enantiomer), it serves as a valuable starting material for asymmetric synthesis. bldpharm.com It allows for the introduction of a defined stereocenter at the 2-position of the tetrahydrofuran (B95107) ring, which can direct the stereochemical outcome of subsequent reactions.

Orthogonal Functional Handle: The tert-butyl ester masks the carboxylic acid functionality, enabling chemists to selectively modify other positions of the lactone ring. For instance, the α-position to the carbonyl group (position 3) can be functionalized via enolate chemistry without interference from the acidic proton of a free carboxylic acid.

Versatile Intermediate: Following modifications to the core structure, the tert-butyl group can be selectively removed under acidic conditions that often leave other functional groups, such as other esters or amides, intact. This unmasks the carboxylic acid for further transformations, such as amide bond formation or reduction, at a late stage in a synthetic sequence.

In essence, this compound is not merely a chemical compound but a designed synthetic intermediate. It provides a stable, chiral scaffold that can be elaborated into more complex target molecules, such as novel pharmaceutical candidates or analogues of natural products, with a high degree of chemical control. Its structure embodies a strategic approach to synthesis, combining a biologically relevant core with a robust and selectively removable protecting group.

Structure

3D Structure

Properties

Molecular Formula |

C9H14O4 |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

tert-butyl 5-oxooxolane-2-carboxylate |

InChI |

InChI=1S/C9H14O4/c1-9(2,3)13-8(11)6-4-5-7(10)12-6/h6H,4-5H2,1-3H3 |

InChI Key |

YLXNLHFGLNCGEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCC(=O)O1 |

Origin of Product |

United States |

Synthetic Methodologies for T Butyl 5 Oxo 2 Tetrahydrofurancarboxylate

Established Synthetic Pathways

The formation of tert-butyl esters from carboxylic acids is a fundamental transformation in organic chemistry, often employed as a protective group strategy due to the ester's stability and its selective removal under acidic conditions. thieme-connect.com The most common methods involve the reaction of a carboxylic acid with a tert-butyl source in the presence of an acid catalyst. thieme-connect.com

Esterification of 5-oxo-2-tetrahydrofurancarboxylic Acid

The direct esterification of 5-oxo-2-tetrahydrofurancarboxylic acid is a primary route to obtaining t-butyl 5-oxo-2-tetrahydrofurancarboxylate. This reaction follows the general principles of Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol—in this case, tert-butanol (B103910) or its equivalent—under acidic catalysis to form the ester and water. masterorganicchemistry.com The reaction is an equilibrium process, and strategies are often employed to drive it towards the product side, such as using a large excess of the alcohol or removing water as it is formed. masterorganicchemistry.com The starting material, 5-oxo-2-tetrahydrofurancarboxylic acid, can be synthesized from glutamic acid. sciencemadness.org

Considerations for Isobutene-Mediated Esterification

A widely used and efficient method for preparing tert-butyl esters is the acid-catalyzed addition of a carboxylic acid to isobutene. google.comgoogle.com This method avoids the formation of water as a byproduct, simplifying the reaction equilibrium. The process involves bubbling isobutene gas through a solution of the carboxylic acid, such as 5-oxo-2-tetrahydrofurancarboxylic acid, containing a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. thieme-connect.comgoogle.com

Key considerations for this pathway include:

Catalyst: Both homogeneous mineral acids and heterogeneous catalysts like acidic ion-exchange resins can be used. google.comgoogle.com

Temperature and Pressure: The reaction is typically conducted at controlled temperatures, often between 10 to 40°C, to minimize the polymerization of isobutene, a common side reaction. google.comgoogle.com The pressure can influence the reaction rate by increasing the concentration of dissolved isobutene. numberanalytics.com

Solvent: The reaction is often performed in the absence of a solvent or in a non-reactive solvent that can dissolve the carboxylic acid. google.com

Exploration of Advanced Esterification Techniques

Recent advancements in organic synthesis have led to the development of more efficient, milder, and selective methods for the formation of tert-butyl esters.

Catalytic Approaches to tert-Butyl Ester Formation

A variety of modern catalytic systems have been developed to facilitate tert-butylation under milder conditions compared to traditional strong acid catalysis. These approaches offer improved yields and compatibility with sensitive functional groups.

A simple and safe tert-butylation can be achieved using bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst. thieme-connect.comorganic-chemistry.org This method allows for the conversion of various carboxylic acids into their corresponding tert-butyl esters in high yields, often proceeding much faster than conventional methods. thieme-connect.com Other reagents have also been developed, such as 2,4,6-tris(tert-butoxy)-1,3,5-triazine, for acid-catalyzed tert-butylation. researchgate.net Another efficient approach involves the use of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source, which can be facilitated by novel techniques like electromagnetic milling in a solvent-free and base-free environment. rsc.org

| Catalyst/Reagent System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Isobutene / H₂SO₄ | Excess isobutene, organic solvent | High atom economy, no water byproduct | thieme-connect.comgoogle.com |

| Bis(trifluoromethanesulfonyl)imide (Tf₂NH) | Catalytic amount, tert-butyl acetate (B1210297) solvent | Fast reaction, high yields, mild conditions | thieme-connect.comorganic-chemistry.org |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Electromagnetic milling, solvent-free | Green, sustainable, neutral conditions | rsc.org |

| Acidic Ion-Exchange Resins | Heterogeneous catalysis | Easy catalyst removal and reusability | google.comgoogle.com |

Solvent and Reagent Optimization for Yield and Selectivity

The choice of solvent and reagents is critical for maximizing the yield and selectivity of the esterification reaction. Using tert-butyl acetate as both the solvent and a source for the tert-butyl group, in the presence of a strong acid catalyst, has proven effective for the tert-butylation of various carboxylic acids. thieme-connect.com This approach can simplify the reaction setup and workup procedures.

The selection of the tert-butylating agent also plays a significant role. While isobutene is cost-effective, reagents like di-tert-butyl dicarbonate can be advantageous for sensitive substrates or for late-stage functionalization in complex molecule synthesis, as the reactions can often be run under neutral and mild conditions. rsc.org Optimization involves balancing factors such as reagent cost, reaction conditions (temperature, pressure), and the ease of product purification.

Process Intensification and Scalability in Laboratory Synthesis

Process intensification aims to develop more efficient and sustainable chemical processes by re-engineering traditional methods. mdpi.comnih.gov For the laboratory-scale synthesis of this compound, these principles can lead to improved efficiency, safety, and scalability.

Techniques relevant to this synthesis include:

Continuous Flow Reactors: Using microreactors or other continuous flow systems can enhance reaction efficiency and provide precise control over reaction parameters like temperature and residence time. numberanalytics.comsphinxsai.comrsc.org This can lead to higher product purity and reduced reaction times. sphinxsai.com

Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate the reaction rate, potentially reducing synthesis time and improving energy efficiency compared to conventional heating. numberanalytics.comsphinxsai.com

Membrane Reactors: Integrating membranes can enhance esterification by continuously removing water, which shifts the reaction equilibrium toward the product side, thereby increasing conversion under milder conditions. mdpi.comnih.gov

These modern approaches offer a pathway to more sustainable and scalable laboratory production of this compound, aligning with the principles of green chemistry. mdpi.comnih.gov

Chemical Reactivity and Transformation Pathways of T Butyl 5 Oxo 2 Tetrahydrofurancarboxylate

Reactions Involving the Tetrahydrofuranone Ring System

The tetrahydrofuranone ring system is susceptible to a variety of transformations, including ring-opening reactions, modifications at the carbonyl center, and stereoselective manipulations of the saturated ring. These reactions are fundamental to the utility of γ-butyrolactones in the synthesis of complex molecules.

The lactone ring of t-butyl 5-oxo-2-tetrahydrofurancarboxylate can be opened under various conditions to yield γ-hydroxy acid derivatives. This transformation is a hallmark of lactone chemistry and can be achieved through hydrolysis, aminolysis, or reduction.

Hydrolysis: Under either acidic or basic conditions, the lactone can be hydrolyzed to the corresponding γ-hydroxy carboxylic acid. Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon towards attack by water.

Aminolysis: Reaction with amines leads to the formation of γ-hydroxy amides. This process is typically carried out by heating the lactone with a primary or secondary amine.

Reductive Cleavage: The use of strong reducing agents, such as lithium aluminum hydride, can lead to the reductive opening of the lactone to form a diol.

These ring-opening reactions provide access to acyclic compounds with multiple functional groups, which can be valuable precursors for further synthetic elaborations. For instance, nickel-catalyzed stereospecific ring-opening of aryl-substituted lactones with organozinc reagents has been demonstrated to produce enantioenriched carboxylic acids. acs.org

The carbonyl group within the lactone ring can undergo various transformations. Nucleophilic addition reactions are a common pathway for functionalization. For example, the addition of Grignard reagents or other organometallic compounds can lead to the formation of lactols, which can be further reacted.

Reduction of the lactone carbonyl to a methylene (B1212753) group can be achieved using strong reducing agents, although this often requires harsh conditions. More controllably, partial reduction can yield the corresponding lactol.

The stereochemistry of the tetrahydrofuranone ring can be controlled or modified through various synthetic strategies. Diastereoselective syntheses of highly substituted γ-butyrolactones have been developed, often employing methods such as aldol (B89426) reactions or cycloadditions. nih.govnih.govacs.org For instance, the diastereoselective synthesis of pentasubstituted γ-butyrolactones has been achieved through a double Reformatsky reaction. nih.govnih.gov

Furthermore, stereoselective formation of substituted tetrahydrofuran (B95107) rings can be accomplished via [3+2] annulation reactions, which can then be converted to bicyclic lactone derivatives. nih.gov The development of such stereoselective methods is crucial for the synthesis of natural products and other biologically active molecules where specific stereoisomers are required. nih.govresearchgate.netcapes.gov.bruni-saarland.deimperial.ac.uk

Reactions of the tert-Butyl Ester Moiety

The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality. Its selective removal or transformation is a key step in many synthetic sequences involving this compound.

The deprotection of the tert-butyl ester is typically achieved under acidic conditions, which exploit the stability of the resulting tert-butyl cation. acsgcipr.org A variety of reagents and conditions have been developed for this purpose, offering a range of selectivities and mildness.

Common methods for the cleavage of t-butyl esters include:

Acid-catalyzed hydrolysis: Strong acids such as trifluoroacetic acid (TFA), hydrochloric acid, or sulfuric acid are frequently used. acsgcipr.org The reaction proceeds through protonation of the ester oxygen followed by elimination of isobutylene.

Lewis acid-mediated cleavage: Lewis acids like zinc bromide can be employed for the chemoselective hydrolysis of tert-butyl esters, even in the presence of other acid-labile protecting groups. semanticscholar.orgresearchgate.net

Thermolytic cleavage: Heating in the presence of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) can effect the cleavage of t-butyl esters. researchgate.net

Silica (B1680970) gel-promoted cleavage: Refluxing in toluene (B28343) with silica gel has been reported as a mild method for the deprotection of t-butyl esters. lookchem.com

Enzymatic hydrolysis: Certain enzymes, such as subtilisin or lipases from Candida antarctica (CAL-A) and esterases from Bacillus subtilis (BsubpNBE), can selectively hydrolyze tert-butyl esters under mild conditions, leaving other protecting groups intact. nih.govresearchgate.netgoogle.com

Table 1: Selected Methods for the Deprotection of tert-Butyl Esters

| Reagent/Catalyst | Conditions | Selectivity | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Anhydrous, room temperature | Can cleave other acid-labile groups | acsgcipr.org |

| Zinc Bromide (ZnBr₂) | Dichloromethane | Chemoselective for t-butyl esters | semanticscholar.orgresearchgate.net |

| Silica Gel | Refluxing toluene | Mild and selective | lookchem.com |

| Subtilisin | Aqueous buffer | Highly selective for C-terminal t-butyl esters | google.com |

| Lipase A from Candida antarctica | Aqueous buffer | Selective for t-butyl esters | nih.govresearchgate.net |

While less common than cleavage, the tert-butyl ester can undergo transesterification or amidation under specific conditions.

Transesterification: This involves the reaction of the t-butyl ester with an alcohol in the presence of a catalyst to form a different ester. Scandium(III) triflate has been shown to catalyze the direct transesterification of carboxylic esters in boiling alcohols. organic-chemistry.org

Amidation: Direct conversion of the t-butyl ester to an amide can be challenging due to the low reactivity of the ester. However, methods have been developed for the direct amidation of esters using strong bases like potassium tert-butoxide in DMSO or n-butyllithium in THF. nih.gov Alternatively, the t-butyl ester can be converted to an acid chloride intermediate in situ, which then reacts with an amine to form the amide. researchgate.net Protocols for amide bond formation with electron-deficient amines and sterically hindered substrates often involve the formation of an acyl fluoride (B91410) intermediate. rsc.org

Table 2: Reagents for Transesterification and Amidation of tert-Butyl Esters

| Transformation | Reagents/Catalyst | Conditions | Reference |

|---|---|---|---|

| Transesterification | Sc(OTf)₃ | Boiling alcohol | organic-chemistry.org |

| Amidation | t-BuOK/DMSO or n-BuLi/THF | Room temperature | nih.gov |

| Amidation (via acid chloride) | α,α-dichlorodiphenylmethane, SnCl₂ | Mild conditions | researchgate.net |

Reactivity with Nucleophiles and Electrophiles

The chemical behavior of this compound is characterized by the presence of two key functional groups: a γ-butyrolactone ring and a tert-butyl ester at the α-position. This combination of functionalities dictates its reactivity towards both nucleophilic and electrophilic reagents. The lactone is susceptible to ring-opening reactions, while the α-position can be deprotonated to form a nucleophilic enolate, which can then react with various electrophiles.

Reactivity with Nucleophiles:

The primary site of nucleophilic attack is the carbonyl carbon of the lactone ring. Strong nucleophiles can induce ring-opening of the tetrahydrofuranone core. The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions. For instance, basic hydrolysis with reagents like sodium hydroxide (B78521) would lead to the formation of the corresponding γ-hydroxy acid salt. While specific studies on this compound are not extensively detailed in publicly available literature, the general reactivity of γ-butyrolactones suggests that amines and other strong nucleophiles would similarly open the lactone ring to yield amides or other derivatives.

Reactivity with Electrophiles:

The presence of the ester group at the α-position acidifies the α-proton, facilitating its removal by a strong, non-nucleophilic base to generate an enolate. This enolate is a potent nucleophile and can react with a variety of electrophiles, primarily in alkylation and acylation reactions.

Research into the alkylation of γ-butyrolactones has shown that the use of a strong base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures, is effective for generating the enolate. researchgate.net Subsequent addition of an electrophile, such as an alkyl halide, leads to the formation of an α-substituted-γ-butyrolactone. researchgate.net

A summary of representative alkylation reactions on the parent γ-butyrolactone, which are analogous to the expected reactivity of the title compound, is presented below.

Interactive Data Table: Alkylation of γ-Butyrolactone Enolate

| Electrophile | Base | Solvent | Product | Yield (%) |

| Methyl iodide | LDA | THF | α-Methyl-γ-butyrolactone | Good |

| Allyl bromide | LDA | THF | α-Allyl-γ-butyrolactone | Good |

| Various aldehydes | MeONa/EtONa | - | (E)-α-Alkenyl-γ-butyrolactone | - |

This table is based on analogous reactions with γ-butyrolactone and is illustrative of the expected reactivity for this compound. researchgate.net

Furthermore, acylation of γ-butyrolactone at the α-position can be achieved through condensation with an ester in the presence of a strong base. For example, the reaction of γ-butyrolactone with acetic acid esters using a strongly basic condensation agent results in the formation of 2-acetyl-γ-butyrolactone. google.com This type of reaction underscores the ability of the α-carbon to act as a nucleophile after deprotonation.

The reactivity of the enolate derived from α-alkoxycarbonyl-γ-butyrolactones is a cornerstone of their synthetic utility, allowing for the introduction of a wide range of substituents at the α-position, thereby enabling the synthesis of more complex molecules. acs.org

Stereochemical Control and Asymmetric Synthesis Leveraging the Tetrahydrofuranone Scaffold

Enantioselective Synthesis of Chiral 5-oxo-2-tetrahydrofurancarboxylic Acid Precursors

The enantioselective synthesis of the core structure, 5-oxo-2-tetrahydrofurancarboxylic acid, is paramount for its application in asymmetric synthesis. Various strategies have been developed to access enantiomerically pure forms of this important synthetic intermediate.

A common and efficient method for the synthesis of (S)-5-oxotetrahydrofuran-2-carboxylic acid involves the utilization of L-glutamic acid, a readily available and inexpensive chiral starting material. This approach leverages the inherent stereochemistry of the natural amino acid to establish the desired chirality in the target molecule. The synthesis is typically achieved through a diazotization reaction, where the primary amine of L-glutamic acid is converted into a diazonium salt, which subsequently undergoes intramolecular cyclization to form the lactone ring.

A typical procedure involves treating L-glutamic acid with sodium nitrite (B80452) (NaNO₂) in an acidic aqueous solution, often using hydrochloric acid (HCl). This reaction generates the unstable diazonium salt, which readily cyclizes to yield (S)-5-oxotetrahydrofuran-2-carboxylic acid. The reaction is carefully controlled at low temperatures to minimize side reactions. The resulting carboxylic acid can then be esterified to the corresponding t-butyl ester using standard methods, such as reaction with tert-butanol (B103910) in the presence of a catalyst.

The following table summarizes a representative synthesis of the carboxylic acid precursor from L-glutamic acid:

| Starting Material | Reagents | Product | Yield | Purity | Reference |

| L-Glutamic acid | 1. NaNO₂, HCl, H₂O, 0°C to rt | (S)-5-Oxotetrahydrofuran-2-carboxylic acid | 98% | Not specified | researchgate.net |

| L-Glutamic acid | 1. NaHSO₄, H₂O, 85°C 2. NaNO₂, H₂O | 5-Oxo-2-tetrahydrofurancarboxylic acid | 54-75% | Crystalline product | nih.gov |

Subsequent esterification with tert-butanol would yield the target compound, t-butyl (S)-5-oxo-2-tetrahydrofurancarboxylate.

Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral compounds. Enzymes, such as lipases and dehydrogenases, can exhibit high enantioselectivity and operate under mild reaction conditions. While specific biocatalytic routes to t-butyl 5-oxo-2-tetrahydrofurancarboxylate are not extensively documented in the reviewed literature, analogous enzymatic resolutions of similar heterocyclic synthons have been successfully employed.

One potential biocatalytic strategy is the kinetic resolution of a racemic mixture of this compound. This could be achieved through enantioselective hydrolysis of the ester by a lipase, where one enantiomer is preferentially converted to the carboxylic acid, leaving the other enantiomer of the ester in high enantiomeric excess. Lipases are well-known for their ability to resolve racemic esters. For instance, lipase-catalyzed kinetic resolutions are frequently used in the synthesis of active pharmaceutical ingredients. chemrxiv.org

Another approach involves the asymmetric reduction of a prochiral precursor, such as a ketone, using alcohol dehydrogenases. nih.govmdpi.comnih.gov For example, the asymmetric hydrogenation of dialkyl 2-oxoglutarates over a cinchona-modified platinum catalyst, followed by cyclization, has been shown to produce chiral alkyl 5-oxotetrahydrofuran-2-carboxylates with high enantiomeric excess (up to 96% ee). rsc.org

The following table illustrates the potential of lipase-catalyzed kinetic resolutions for similar heterocyclic compounds, suggesting a feasible approach for the target molecule.

| Substrate | Enzyme | Reaction Type | Product(s) | Enantiomeric Excess (ee) | Reference |

| Racemic 5-hydroxy-5H-furan-2-one | Lipase R (from Penicillium roqueforti) | Acylation with vinyl acetate (B1210297) | Acetic acid 5-oxo-2,5-dihydrofuran-2-yl ester | 100% | scispace.com |

| Racemic 1-furylethanols | Lipase from Candida antarctica B (CAL-B) | Kinetic resolution via acylation | (R)-acetates and (S)-alcohols | High | researchgate.net |

These examples highlight the potential for developing a biocatalytic route for the enantioselective synthesis of this compound.

Diastereoselective Transformations of this compound

The tetrahydrofuranone scaffold of this compound provides a template for diastereoselective reactions, allowing for the introduction of new stereocenters with a high degree of control. The existing stereocenter at the 2-position can direct the stereochemical outcome of reactions at other positions on the ring.

One powerful strategy for achieving diastereoselectivity is through enolate chemistry. The carbonyl group at the 5-position can be deprotonated to form an enolate, which can then react with various electrophiles. The stereochemical course of these reactions can be influenced by the steric hindrance of the t-butyl ester group and the geometry of the enolate.

A relevant example of achieving high diastereoselectivity in the synthesis of substituted γ-butyrolactones is the double Reformatsky reaction of propionate (B1217596) enolates with silyl (B83357) glyoxylates and aryl ketones. nih.govnih.gov This reaction generates three contiguous stereocenters with high diastereoselectivity, demonstrating the feasibility of controlling stereochemistry in the formation of highly substituted lactone rings. nih.govnih.gov

The following table presents data from a study on the diastereoselective synthesis of pentasubstituted γ-butyrolactones, showcasing the potential for high diastereomeric ratios in reactions involving similar scaffolds.

| Ketone Electrophile | Yield (%) | Diastereomer Ratio (dr) | Reference |

| Acetophenone | 73 | >25:1 | nih.gov |

| 4-Methoxyacetophenone | 65 | 15:1 | nih.gov |

| 2-Acetylthiophene | 61 | >25:1 | nih.gov |

| Benzoylthiophene | 40 | >25:1 | nih.gov |

While this example does not involve this compound directly, it illustrates the principle of achieving high diastereoselectivity in the synthesis of complex butyrolactones. Similar strategies, such as diastereoselective alkylations or aldol (B89426) reactions of the enolate derived from the target compound, could be envisioned to afford highly functionalized and stereochemically defined products.

Development of Chiral Auxiliaries and Catalysts Utilizing the this compound Motif

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. nih.govnih.gov After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. The rigid, chiral scaffold of 5-oxo-2-tetrahydrofurancarboxylic acid derivatives makes them potential candidates for the development of novel chiral auxiliaries.

While the direct use of the this compound motif as a chiral auxiliary or in a chiral catalyst is not widely reported in the reviewed literature, its structural features are reminiscent of other successful chiral auxiliaries derived from natural products. For instance, pyroglutamic acid, which shares a similar five-membered lactam ring structure, is a well-established and versatile chiral precursor for the synthesis of a variety of bioactive molecules. researchgate.net

The carboxylic acid and lactone functionalities of the tetrahydrofuranone scaffold could be modified to attach to a substrate or to coordinate with a metal center in a chiral catalyst. The stereocenter at the 2-position would then create a chiral environment, influencing the facial selectivity of reactions.

The development of chiral ligands for asymmetric catalysis is a field of intense research. rsc.org The 5-oxotetrahydrofuran-2-carboxylic acid framework could potentially be elaborated into novel ligands for transition metal-catalyzed asymmetric reactions. For example, the carboxylic acid could be converted into an amide or other functional group capable of coordinating to a metal. The rigidity of the lactone ring could provide a well-defined steric environment around the metal center, leading to high enantioselectivity in catalytic transformations.

The following table provides examples of established chiral auxiliaries and their applications, which could serve as inspiration for the development of new auxiliaries based on the tetrahydrofuranone motif.

| Chiral Auxiliary | Origin | Common Applications | Reference |

| Evans' Oxazolidinones | Amino alcohols | Aldol reactions, alkylations, Diels-Alder reactions | |

| Pseudoephenamine | (1S,2S)- or (1R,2R)-2-methylamino-1,2-diphenylethanol | Asymmetric alkylation reactions | nih.gov |

| RAMP & SAMP | (R)-glutamic acid & (S)-proline | Asymmetric alkylation of carbonyl compounds |

The structural rigidity and defined stereochemistry of this compound make it a promising, though currently underexplored, scaffold for the design of new chiral auxiliaries and ligands for asymmetric synthesis.

Applications As a Versatile Synthetic Building Block

Construction of Complex Heterocyclic Scaffolds

The unique structural features of t-butyl 5-oxo-2-tetrahydrofurancarboxylate make it an excellent starting material for the synthesis of complex heterocyclic scaffolds, including fused and spirocyclic ring systems. These motifs are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds.

The lactone ring of this compound can participate in various cycloaddition and annulation reactions to generate fused heterocyclic systems. For instance, the principles of 1,3-dipolar cycloaddition reactions can be applied to derivatives of this compound to construct novel fused ring systems. researchgate.netsciprofiles.com While direct examples with the title compound are not extensively documented, related structures undergo cycloadditions to form complex bicyclic frameworks. For example, the reaction of nitrones with α,β-unsaturated esters derived from lactones can yield isoxazolidine-fused lactones.

Furthermore, Diels-Alder reactions involving derivatives of 2(H)-pyran-2-ones, which share a similar lactone motif, are known to produce bicyclic lactone cycloadducts. nih.gov This suggests the potential for this compound to be transformed into a suitable diene or dienophile for the construction of fused ring systems. Another approach involves the intramolecular Michael addition of a nucleophile tethered to the lactone ring, leading to the formation of fused systems such as dihydropyrano[2,3-c]pyrroles. researchgate.net

| Reaction Type | Potential Fused System | Key Intermediates |

| 1,3-Dipolar Cycloaddition | Isoxazolidine-fused lactones | Nitrones, unsaturated lactone derivatives |

| Diels-Alder Reaction | Bicyclic lactones | Diene/dienophile-functionalized lactones |

| Intramolecular Michael Addition | Dihydropyrano-fused systems | Lactones with tethered nucleophiles |

The synthesis of spirocyclic systems, where two rings share a single atom, is a challenging yet rewarding endeavor in organic synthesis. While direct literature examples detailing the use of this compound as a precursor for spirocyclic systems are scarce, its reactivity can be conceptually extended to such applications. The carbonyl group of the lactone and the ester functionality provide two distinct points for chemical manipulation.

One potential strategy involves the alkylation of the α-carbon to the ester, followed by an intramolecular cyclization that forms the spirocyclic junction at the C2 position of the tetrahydrofuran (B95107) ring. Alternatively, the lactone could be opened and then re-closed in a manner that incorporates a new ring system at the C5 position.

Role in Natural Product Synthesis

Chiral building blocks are essential for the total synthesis of complex natural products, and this compound and its derivatives serve as valuable synthons in this regard. nih.govnih.govresearchgate.netrsc.org The stereocenter at the C2 position can be leveraged to control the stereochemistry of subsequent transformations, making it a desirable starting material for the synthesis of optically active natural products.

A significant application of γ-butyrolactone scaffolds is in the synthesis of lignans, a class of natural products with diverse biological activities. Although not explicitly detailing the use of the t-butyl ester, the core structure is a key intermediate in the synthesis of compounds like (-)-cleistenolide. scielo.brresearchgate.net The synthesis of these natural products often relies on the stereoselective elaboration of the lactone ring to introduce the necessary substituents with the correct spatial orientation.

| Natural Product Class | Key Synthetic Strategy | Role of Lactone Intermediate |

| Lignans (e.g., (-)-Cleistenolide) | Stereoselective elaboration of the lactone ring | Provides the core scaffold and stereochemical control |

| Polyhydroxylated Alkaloids | Utilization as a chiral C4 building block | Serves as a starting point for the introduction of multiple stereocenters |

Intermediate in the Synthesis of Chiral Monomers and Polymers

The demand for biodegradable and biocompatible polymers has driven research into the synthesis of polyesters from renewable resources. Ring-opening polymerization (ROP) of cyclic esters, such as lactones, is a powerful method for producing these materials. rsc.orguliege.be this compound represents a potential chiral monomer for the synthesis of functional and stereoregular polyesters.

The ROP of this lactone would yield a polyester (B1180765) with a pendant t-butoxycarbonyl group, which could be further modified post-polymerization to introduce a variety of functional groups. The chirality of the monomer would be retained in the polymer backbone, leading to the formation of isotactic or syndiotactic polymers with specific physical and chemical properties. Recent advancements in the ROP of biaryl-fused cyclic esters to generate axially chiral semiaromatic polyesters highlight the potential for creating novel, high-performance materials from chiral lactone monomers. researchgate.netnih.govresearchgate.net

| Polymerization Method | Potential Polymer Type | Key Features |

| Ring-Opening Polymerization (ROP) | Functional Polyester | Chiral backbone, pendant functional groups |

| Controlled ROP | Stereoregular Polyester | Isotactic or syndiotactic microstructure |

Enabling the Synthesis of Substituted Lactones and Related Structures

One of the most direct applications of this compound is as a precursor for the synthesis of a wide array of substituted lactones and related heterocyclic structures. The t-butyl ester can be readily transformed into other functional groups, and the lactone ring can be opened or modified to introduce substituents at various positions.

For example, the Wittig reaction between anhydrides and t-butoxycarbonylmethylenetriphenylphosphorane provides access to t-butyl 5-oxo-2,5-dihydrofuran-2-ylideneacetates. These intermediates can then be converted to the corresponding carboxylic acids without isomerization of the double bond, allowing for the unambiguous synthesis of stereochemically defined substituted butenolides. researchgate.net Furthermore, the enantiomerically pure nature of the starting material allows for the stereoselective synthesis of new γ-lactone subunits, which are valuable intermediates in the synthesis of complex molecules. scielo.brresearchgate.net

| Synthetic Transformation | Resulting Structure | Key Reagents/Conditions |

| Wittig Reaction | 5-Oxo-2,5-dihydrofuran-2-ylideneacetates | Anhydrides, t-butoxycarbonylmethylenetriphenylphosphorane |

| Hydrolysis | 5-Oxo-2,5-dihydrofuran-2-ylideneacetic acids | Acidic conditions |

| Stereoselective Alkylation | α-Substituted γ-lactones | Strong base, electrophile |

Mechanistic Investigations and Computational Chemical Studies

Elucidation of Reaction Mechanisms Involving t-Butyl 5-oxo-2-tetrahydrofurancarboxylate

The reaction mechanisms involving the γ-butyrolactone core, such as that in this compound, can proceed through various intermediates depending on the reaction conditions. Both radical and ionic pathways have been explored for the synthesis and transformation of this important heterocyclic system.

While direct radical reaction studies on this compound are not extensively documented, mechanistic investigations into the formation and reaction of the γ-butyrolactone ring system frequently point to the involvement of radical intermediates. The synthesis of γ-butyrolactones can be achieved through methods that explicitly generate radicals. For instance, a method combining photoredox and hydrogen atom transfer (HAT) catalysis utilizes a CO2 radical anion (CO₂•⁻) for the carboxylative cyclization of allylic alcohols to form γ-butyrolactone derivatives. acs.org

Another prominent radical-based approach is the polar radical crossover cycloaddition (PRCC). In this mechanism, single-electron oxidation of an alkene by a photooxidant generates an electrophilic alkene cation radical. acs.org This intermediate then reacts with a carboxylic acid, leading to a new radical species that undergoes a 5-exo-trig cyclization to furnish the γ-butyrolactone ring. acs.org Furthermore, manganese-catalyzed C(sp³)–H lactonization of carboxylic acids is understood to proceed via an intramolecular hydrogen abstraction, a pathway consistent with a radical mechanism, to selectively form γ-lactones. acs.org

However, it is noteworthy that the saturated γ-butyrolactone ring itself can exhibit considerable stability towards certain radical reactions. Studies involving the generation of α-hydroxyethyl radicals during the radiolysis of ethanol (B145695) showed that while other cyclic ketones and unsaturated lactones reacted, γ-butyrolactone was an exception and did not readily engage in reaction. researchgate.net This suggests that the reactivity of the lactone ring towards radicals is highly dependent on the specific radical species and the reaction conditions.

Table 1: Examples of Radical Intermediates in γ-Butyrolactone Synthesis

| Reaction Type | Key Radical Intermediate | Precursors | Reference |

|---|---|---|---|

| Photoredox/HAT Catalysis | CO₂•⁻ (CO2 radical anion) | Allylic alcohols, Metal formates | acs.org |

| Polar Radical Crossover Cycloaddition | Alkene cation radical | Alkenes, Unsaturated acids | acs.org |

| Sulfanyl Radical Addition | Sulfanyl radical | Enaminones | nih.gov |

Ionic pathways are central to many transformations of γ-butyrolactones. The carbonyl group and the α-protons are the primary sites for ionic reactivity. Under basic conditions, the lactone ring is susceptible to hydrolysis. wikipedia.orgwikipedia.org Treatment with sodium hydroxide (B78521), for example, results in the formation of sodium gamma-hydroxybutyrate through nucleophilic acyl substitution. wikipedia.org

With a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), this compound can be deprotonated at the carbon alpha to the carbonyl group, generating a carbanionic intermediate. wikipedia.org This enolate is a potent nucleophile for subsequent alkylation or acylation reactions.

Conversely, in highly acidic environments, the lactone participates in acid-catalyzed reactions. Experimental and computational studies have shown that in superacidic media (e.g., HF/MF₅ where M=As, Sb), γ-butyrolactone is protonated exclusively at the carbonyl oxygen. nih.gov This generates a resonance-stabilized cationic intermediate, enhancing the electrophilicity of the carbonyl carbon and facilitating reactions such as acid-catalyzed hydrolysis or polymerization. wikipedia.orgnih.gov The formation of the γ-butyrolactone ring itself, via halolactonization, proceeds through an electrophilic addition of a halogen to an alkene, which generates a cationic intermediate that is intramolecularly trapped by the carboxylic acid group. wikipedia.org

Theoretical Analysis of Molecular Conformation and Electronic Structure

Computational chemistry provides significant insights into the three-dimensional structure and electronic properties of this compound. Studies on the parent γ-butyrolactone (GBL) ring system form the basis for understanding its substituted derivatives.

High-level ab initio calculations have determined that the isolated GBL molecule is nonplanar. acs.org The five-membered ring adopts a twisted or envelope conformation to relieve torsional strain. The energy barrier for the ring inversion process, which involves interconversion between these conformers, has been calculated to be approximately 9 kJ/mol. acs.org The low ring strain in γ-butyrolactone is a defining feature that influences its thermodynamic stability and reactivity. acs.org

For substituted derivatives like 2-acetyl-γ-butyrolactone, a closely related structure, Density Functional Theory (DFT) calculations using relaxed potential energy surface (PES) scans can identify the most stable conformations in both the gas phase and in solution. researchgate.net These studies often reveal the importance of non-covalent interactions, such as intramolecular C-H···O hydrogen bonds, in stabilizing specific conformers. researchgate.net The presence of the bulky t-butyl ester group at the C2 position in this compound is expected to significantly influence the conformational preference, likely favoring a pseudo-equatorial orientation to minimize steric hindrance.

Analyses such as Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Electron Localization Function (ELF) are used to probe the electronic structure in detail. researchgate.net These methods can quantify hyperconjugative interactions, characterize bond types, and map regions of high electron density, providing a deeper understanding of the molecule's stability and internal bonding.

Table 2: Calculated Conformational Properties of γ-Butyrolactone

| Property | Description | Calculated Value | Reference |

|---|---|---|---|

| Ground State Geometry | Most stable conformation of the ring | Nonplanar (Twisted/Envelope) | acs.org |

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are powerful tools for predicting the reactivity of molecules like this compound. By analyzing the electronic structure, these methods can identify the most probable sites for electrophilic or nucleophilic attack and estimate the activation energies for potential reaction pathways.

A fundamental approach involves the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). For a typical lactone, the LUMO is expected to be localized around the carbonyl group, identifying the carbonyl carbon as the primary electrophilic site.

Another valuable tool is the Molecular Electrostatic Potential (MEP) surface, which maps the electrostatic potential onto the electron density surface. researchgate.netresearchgate.net Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, such as the carbonyl oxygen. Regions of positive potential (blue) indicate electron-poor areas susceptible to nucleophilic attack, such as the carbonyl carbon and the α-protons.

More quantitative predictions can be made using DFT-based reactivity descriptors, which are derived from conceptual DFT. mdpi.comnih.gov These global and local indices provide a robust framework for understanding and predicting chemical behavior.

Table 3: Common Quantum Chemical Descriptors for Reactivity Prediction

| Descriptor | Symbol | Significance | Reference |

|---|---|---|---|

| Chemical Potential | µ | Tendency of electrons to escape from the system. Related to electronegativity. | nih.gov |

| Chemical Hardness | η | Resistance to change in electron distribution. | nih.gov |

| Electrophilicity Index | ω | Measures the stabilization in energy when the system acquires additional electronic charge. | mdpi.com |

These computational tools, when applied to this compound, can provide a detailed reactivity map, guiding synthetic efforts and helping to rationalize observed experimental outcomes.

Derivatization Strategies and Structure Activity Relationship Sar Methodologies

Systematic Chemical Modification of the t-Butyl Group

The t-butyl group is a common motif in medicinal chemistry, often introduced to provide steric bulk, which can enhance binding affinity to a biological target or shield a part of the molecule from metabolic degradation. researchgate.net However, this group can also be a site for metabolism, typically through oxidation of one of the methyl groups, and its high lipophilicity can impact solubility. hyphadiscovery.com Therefore, systematic modification of the t-butyl group is a critical strategy in optimizing the properties of t-Butyl 5-oxo-2-tetrahydrofurancarboxylate.

A primary approach involves the replacement of the t-butyl group with other alkyl groups of varying size and branching. This allows for a systematic evaluation of the steric requirements of the binding pocket. For instance, replacing the t-butyl group with smaller alkyl groups like isopropyl or isobutyl, or larger groups like neopentyl, can reveal whether the bulky nature of the t-butyl group is essential for activity.

Another key strategy is bioisosteric replacement, where the t-butyl group is substituted with other groups that mimic its size and shape but possess different electronic and metabolic properties. chem-space.comenamine.net This can be particularly useful in addressing issues of metabolic instability. For example, replacing the central carbon of the t-butyl group with a silicon atom to give a trimethylsilyl (B98337) group has been shown to sometimes reduce lipophilicity without negatively impacting biological activity. cambridgemedchemconsulting.com Other potential bioisosteres for the t-butyl group include cyclopropyl (B3062369), cyclobutyl, and trifluoromethyl-containing moieties, which can offer improved metabolic stability. cambridgemedchemconsulting.comresearchgate.net

The following interactive table illustrates a hypothetical series of modifications to the t-butyl group and the intended SAR insights.

| Modification | Rationale | Potential Impact on Properties |

| Replacement with smaller alkyl groups (e.g., isopropyl, isobutyl) | To probe the necessity of steric bulk for biological activity. | May increase solubility and alter binding affinity. |

| Replacement with larger alkyl groups (e.g., neopentyl) | To explore if larger steric bulk could enhance activity. | May decrease solubility and increase steric hindrance. |

| Bioisosteric replacement with a trimethylsilyl group | To potentially reduce lipophilicity and alter metabolic profile. | Could improve pharmacokinetic properties. |

| Bioisosteric replacement with a cyclopropyl or cyclobutyl group | To introduce conformational rigidity and explore different spatial arrangements. | May enhance binding affinity and metabolic stability. |

| Replacement with a trifluoromethylcyclopropyl group | To significantly increase metabolic stability. researchgate.net | Could lead to a longer half-life in vivo. |

| Introduction of fluorine atoms to the t-butyl group | To block sites of metabolism and modulate electronic properties. | May enhance metabolic stability and binding interactions. |

Diversification and Functionalization of the Tetrahydrofuranone Ring

The tetrahydrofuranone, or γ-butyrolactone, ring is a versatile scaffold found in many biologically active natural products and synthetic compounds. nih.govbritannica.com Its chemical handles allow for a wide range of modifications to explore the SAR of this compound.

The introduction of substituents at various positions on the tetrahydrofuranone ring can significantly impact the molecule's interaction with its biological target. The positions amenable to substitution offer opportunities to introduce a variety of functional groups, including alkyl, aryl, hydroxyl, and amino groups. For instance, alkylation at the C3 or C4 positions can introduce new chiral centers and explore additional binding pockets. The synthesis of such derivatives can be achieved through various established methods for the functionalization of γ-butyrolactones. researchgate.netnih.gov

The introduction of polar functional groups, such as hydroxyl or amino groups, can enhance solubility and provide new hydrogen bonding opportunities, which may improve binding affinity. biomedres.us Aromatic substituents could engage in π-stacking interactions with the target protein.

The following table outlines potential substitution patterns on the tetrahydrofuranone ring and their rationale.

| Position of Substitution | Type of Substituent | Rationale for SAR Studies |

| C3 | Alkyl, Aryl | To probe for additional hydrophobic binding pockets. |

| C3 | Hydroxyl, Amino | To introduce hydrogen bond donors/acceptors and improve solubility. |

| C4 | Alkyl, Aryl | To explore steric and electronic effects at a different position of the ring. |

| C4 | Halogen | To modulate electronic properties and potentially block metabolism. |

The lactone carbonyl group is a key feature of the tetrahydrofuranone ring, acting as a hydrogen bond acceptor. researchgate.net Its modification can provide valuable SAR information. One common strategy is the reduction of the carbonyl group to a hydroxyl group, which would transform the lactone into a cyclic ether. This modification would remove the hydrogen bond accepting capability of the carbonyl oxygen and introduce a hydrogen bond donor, significantly altering the molecule's electronic and steric profile.

Another approach is the conversion of the carbonyl group to a thiocarbonyl (thionolactone). This modification would alter the hydrogen bonding capacity and the electronic nature of the ring. Additionally, the complete removal of the carbonyl group through reductive deoxygenation could be explored to understand its importance for biological activity. More advanced strategies could involve nickel-catalyzed decarbonylation for skeletal editing of the lactone ring. springernature.com

Synthesis of Analogues and Homologues for Comparative Studies

The synthesis of analogues and homologues is a fundamental strategy in SAR studies to understand the spatial and electronic requirements for biological activity. nih.gov For this compound, this could involve altering the ring size of the lactone. For example, synthesizing the corresponding β-lactone (a four-membered ring) or a δ-lactone (a six-membered ring) would provide insights into the optimal ring size for interaction with the biological target. wikipedia.org

Homologation of the ester group, by inserting methylene (B1212753) units between the carboxylate and the t-butyl group, could also be explored. This would alter the distance and flexibility of the bulky t-butyl group relative to the core tetrahydrofuranone ring.

The following table presents a hypothetical series of analogues and homologues for comparative analysis.

| Type of Analogue/Homologue | Structural Change | Purpose of Comparative Study |

| Ring size analogue (β-lactone) | Contraction of the five-membered ring to a four-membered ring. | To assess the importance of the five-membered ring conformation. |

| Ring size analogue (δ-lactone) | Expansion of the five-membered ring to a six-membered ring. | To determine if a larger, more flexible ring is tolerated or preferred. |

| Ester homologue | Insertion of a methylene group (e.g., t-butylacetoxy derivative). | To investigate the optimal distance of the t-butyl group from the ring. |

| Acyclic analogue | Ring-opening of the lactone to form a linear hydroxy ester. | To evaluate the necessity of the cyclic scaffold for activity. |

Through these systematic derivatization strategies, a comprehensive SAR profile for this compound can be established. The data generated from these studies would be invaluable in guiding the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.